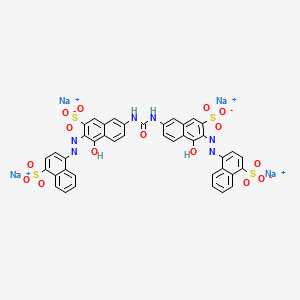
Naloxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naloxol is an opioid antagonist closely related to naloxone. It exists in two isomeric forms, α-naloxol and β-naloxol. α-naloxol is a human metabolite of naloxone and can be synthetically prepared from naloxone by reduction of the ketone group. β-naloxol can be prepared from α-naloxol by a Mitsunobu reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
α-naloxol: This isomer can be synthesized from naloxone by reducing the ketone group.
β-naloxol: This isomer can be synthesized from α-naloxol through a Mitsunobu reaction.
Industrial Production Methods: The industrial production of naloxol follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Naloxol can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: As mentioned, naloxone can be reduced to form α-naloxol.
Substitution: this compound can participate in substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of α-naloxol from naloxone.
Substitution: Formation of various substituted this compound derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Naloxol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Naloxol exerts its effects by antagonizing opioid receptors, particularly the mu-opioid receptor. This antagonism prevents opioids from binding to these receptors, thereby inhibiting their effects. This compound’s structure allows it to selectively target peripheral opioid receptors, reducing side effects such as constipation without affecting central analgesia .
Comparación Con Compuestos Similares
Similar Compounds:
Naloxone: A closely related opioid antagonist used to reverse opioid overdoses.
Naloxegol: A PEGylated derivative of naloxol used to treat opioid-induced constipation.
Naltrexone: Another opioid antagonist used for the treatment of alcohol and opioid dependence.
Uniqueness of this compound: this compound’s unique feature is its ability to exist in two isomeric forms, α-naloxol and β-naloxol, each with distinct synthetic routes and properties. Additionally, its selective peripheral action makes it particularly useful in treating opioid-induced side effects without compromising central analgesia .
Propiedades
| 58691-01-3 | |
Fórmula molecular |
C19H23NO4 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13?,14-,17+,18+,19-/m1/s1 |
Clave InChI |
HMWHERQFMBEHNG-DMOGFEGYSA-N |
SMILES isomérico |
C=CCN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
SMILES canónico |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



